molecular formula C26H30N4O2 B012674 Rauwolscine 4-aminophenylcarboxamide CAS No. 108206-13-9

Rauwolscine 4-aminophenylcarboxamide

Cat. No.: B012674
CAS No.: 108206-13-9
M. Wt: 430.5 g/mol
InChI Key: YOEFRCOYIGZZEZ-JKSKAUHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rauwolscine 4-aminophenylcarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

1.1 Alpha-2 Adrenergic Receptor Antagonism
Rauwolscine is primarily recognized as a selective antagonist of alpha-2 adrenergic receptors. This property has been leveraged in research to investigate its effects on conditions such as obesity and depression. The compound's ability to inhibit these receptors may lead to increased norepinephrine release, which can enhance lipolysis and energy expenditure .

1.2 Weight Management
Research indicates that rauwolscine may assist in weight management by promoting fat oxidation and reducing appetite. Studies have shown that its administration can lead to significant weight loss in animal models, suggesting potential applications in obesity treatment . However, clinical evidence supporting these claims remains limited.

Biochemical Research

2.1 Cell Proliferation Studies
Rauwolscine derivatives, including 4-aminophenylcarboxamide, have been evaluated for their effects on cellular proliferation. A study highlighted the role of p63 inhibition through rauwolscine analogs, which resulted in increased cell proliferation rates in certain cancer cell lines . This suggests potential applications in cancer research, particularly in developing therapeutic strategies aimed at enhancing cell growth where necessary.

2.2 Neuroprotective Effects
Preliminary studies suggest that rauwolscine may exhibit neuroprotective properties by modulating neurotransmitter systems. Its interaction with adrenergic receptors could be beneficial in treating neurodegenerative diseases or conditions characterized by impaired neurotransmission .

Therapeutic Applications

3.1 Cardiovascular Health
Given its effects on adrenergic receptors, rauwolscine has been investigated for potential cardiovascular benefits. Its ability to modulate blood flow and pressure through adrenergic pathways could make it a candidate for treating conditions like hypertension or heart failure .

3.2 Sexual Health
Rauwolscine is sometimes marketed for enhancing sexual arousal and performance. While anecdotal evidence exists regarding its efficacy, scientific validation is still needed to establish its role and safety in sexual health applications .

Safety and Side Effects

Despite its potential applications, rauwolscine is associated with several side effects similar to those of yohimbine, including anxiety, increased heart rate, and gastrointestinal disturbances. Caution is advised when considering this compound for therapeutic use, especially among individuals with pre-existing health conditions .

Case Studies and Research Findings

StudyFocusFindings
Study AWeight ManagementSignificant fat loss observed in animal models with rauwolscine administration.
Study BCell ProliferationRauwolscine derivatives enhanced proliferation rates in specific cancer cell lines through p63 inhibition.
Study CNeuroprotectionPotential neuroprotective effects noted; further research required for validation.

Properties

CAS No.

108206-13-9

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

(1S,15S,18S,19S,20S)-N-(4-aminophenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide

InChI

InChI=1S/C26H30N4O2/c27-16-6-8-17(9-7-16)28-26(32)24-20-13-22-25-19(18-3-1-2-4-21(18)29-25)11-12-30(22)14-15(20)5-10-23(24)31/h1-4,6-9,15,20,22-24,29,31H,5,10-14,27H2,(H,28,32)/t15-,20+,22+,23+,24+/m1/s1

InChI Key

YOEFRCOYIGZZEZ-JKSKAUHQSA-N

SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O

Synonyms

4-aminophenylcarboxamide rauwolscine
R-4-APCA
rauwolscine 4-aminophenylcarboxamide

Origin of Product

United States

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